1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol
Description
Significance of Benzisothiazole and Piperidine (B6355638) Scaffolds in Medicinal Chemistry
The benzisothiazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to an isothiazole (B42339) ring, is a "privileged" scaffold in medicinal chemistry. This designation stems from its presence in a multitude of biologically active compounds. Benzisothiazole derivatives have been shown to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. nih.govnih.gov The versatility of the benzisothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. Several clinically approved drugs, such as the antipsychotic ziprasidone (B1663615) and the non-steroidal anti-inflammatory drug sudoxicam, feature the benzisothiazole core, underscoring its therapeutic relevance.
Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural units in pharmaceuticals. nih.gov Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it an ideal component for designing molecules that can effectively interact with biological targets. The piperidine scaffold is a key feature in a vast number of approved drugs spanning various therapeutic areas, from antihistamines and analgesics to antipsychotics and anticancer agents. nih.gov Its incorporation into a molecule can significantly influence properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy.
Overview of Benzisothiazole-Containing Compounds in Academic Research
Academic research has extensively explored the synthesis and biological evaluation of a diverse range of benzisothiazole-containing compounds. These investigations have led to the discovery of novel molecules with potential therapeutic applications. For instance, researchers have synthesized and tested benzisothiazole derivatives as potent inhibitors of various enzymes, modulators of receptors, and as antimicrobial and anticancer agents. nih.govnih.gov
A notable area of research involves the combination of the benzisothiazole scaffold with other heterocyclic rings to create hybrid molecules with enhanced or novel biological activities. Studies on 1-(1,2-benzisothiazol-3-yl)piperazine derivatives, for example, have identified compounds with potential antipsychotic activity. nih.govacs.org These compounds have been evaluated in various receptor binding assays and behavioral screens to understand their mechanism of action. nih.gov Other research has focused on benzothiazole-piperidine analogs as multi-target ligands for conditions such as pain. nih.gov The synthesis of new piperidine-substituted benzothiazole (B30560) derivatives has also been a focus, with studies reporting on their characterization and biological properties, including antibacterial and antifungal activities. researchgate.net
| Compound Class | Reported Biological Activity | Key Research Findings |
|---|---|---|
| 1-(1,2-Benzisothiazol-3-yl)piperazine derivatives | Antipsychotic | Showed potent and selective profiles in CNS tests, with some candidates progressing to clinical evaluation. nih.gov |
| Benzothiazole-phenyl-piperidine analogs | Analgesic (dual sEH/FAAH inhibitors) | Demonstrated low nanomolar inhibition potencies for both sEH and FAAH enzymes. nih.gov |
| Piperidine substituted Benzothiazole derivatives | Antibacterial and Antifungal | Certain synthesized compounds exhibited good antibacterial and antifungal activity. researchgate.net |
| Benzo[d]isothiazole Schiff bases | Cytotoxic/Antiproliferative | Inhibited the growth of leukemia cell lines. nih.gov |
Contextualization of 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol as a Research Target
While specific published research focusing exclusively on this compound is not extensively documented in publicly available literature, its significance as a research target can be inferred from the established importance of its constituent scaffolds and the activities of structurally related compounds. The rationale for investigating this particular molecule lies in the potential for synergistic or novel pharmacological effects arising from the combination of the benzisothiazole and piperidin-4-ol moieties.
The "4-ol" or 4-hydroxy substitution on the piperidine ring introduces a hydroxyl group, which can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity and selectivity. This functional group also provides a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Given the known central nervous system (CNS) activity of many benzisothiazole and piperidine derivatives, this compound represents a logical target for investigation in areas such as neuropsychiatric disorders. The structural similarities to compounds that have been explored for antipsychotic and other CNS-related activities suggest that this molecule could be a valuable probe for exploring new therapeutic avenues. Its synthesis and biological evaluation would contribute to the broader understanding of the chemical space at the intersection of benzisothiazole and piperidine chemistry, potentially leading to the identification of new lead compounds for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,2-benzothiazol-3-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-9-5-7-14(8-6-9)12-10-3-1-2-4-11(10)16-13-12/h1-4,9,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOKCWSZUDDCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260901 | |
| Record name | 4-Piperidinol, 1-(1,2-benzisothiazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353952-49-4 | |
| Record name | 4-Piperidinol, 1-(1,2-benzisothiazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353952-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-(1,2-benzisothiazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Advanced Analysis for Research Purposes
Spectroscopic Analysis in Elucidating Molecular Architecture
Spectroscopic methods are critical for confirming the identity and structural features of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic framework, while Mass Spectrometry (MS) confirms molecular weight and offers insights into the molecule's stability and fragmentation pathways.
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol is expected to show distinct signals corresponding to the aromatic protons of the benzo[d]isothiazole ring system and the aliphatic protons of the piperidin-4-ol moiety.
Benzo[d]isothiazole Protons: The four protons on the benzene (B151609) ring portion would typically appear in the aromatic region (δ 7.0-8.5 ppm). Based on analyses of similar benzo[d]isothiazole derivatives, these protons would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho- and meta-couplings. nih.govresearchgate.net
Piperidin-4-ol Protons: The protons on the piperidine (B6355638) ring would be found in the aliphatic region (δ 1.5-4.0 ppm). The proton attached to the carbon bearing the hydroxyl group (H-4) would likely appear as a multiplet around δ 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) would be deshielded and appear further downfield compared to the protons at the C-3 and C-5 positions. The hydroxyl proton (-OH) would present as a broad singlet, the position of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule.
Benzo[d]isothiazole Carbons: Carbons within the aromatic system are expected to resonate in the δ 110-160 ppm range. The quaternary carbons involved in the ring fusion and the C-S and C=N bonds would have distinct chemical shifts that are characteristic of the benzo[d]isothiazole scaffold. nih.govmdpi.com
Piperidin-4-ol Carbons: The aliphatic carbons of the piperidine ring would appear in the upfield region of the spectrum. The carbon bearing the hydroxyl group (C-4) would be observed around δ 65-70 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) would be expected around δ 40-50 ppm, while the remaining carbons (C-3 and C-5) would resonate at a slightly higher field.
A summary of predicted NMR data is presented below.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Benzo[d]isothiazole Aromatic | 7.0 - 8.5 | 110 - 160 |
| Piperidine H-2, H-6 (axial/equatorial) | 3.0 - 3.8 | 40 - 50 |
| Piperidine H-3, H-5 (axial/equatorial) | 1.6 - 2.2 | 30 - 40 |
| Piperidine H-4 | 3.5 - 4.0 | 65 - 70 |
| Piperidine -OH | Variable (broad singlet) | - |
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern under ionization. For this compound (C₁₂H₁₄N₂OS), the expected exact mass would yield a prominent molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular peak ([M+H]⁺).
The fragmentation of this molecule under collision-induced dissociation (CID) would likely proceed through several key pathways. Studies on the fragmentation of complex heterocyclic compounds, including those with piperidine rings, show that cleavage often occurs at the bonds of the saturated ring or at the linkage between ring systems. researchgate.netresearchgate.net
Plausible fragmentation patterns include:
Loss of Water: Dehydration involving the hydroxyl group to form an [M+H - H₂O]⁺ ion.
Piperidine Ring Cleavage: Fission of the piperidine ring, leading to various smaller charged fragments.
Heterocycle-Piperidine Bond Cleavage: The most characteristic fragmentation would likely be the cleavage of the C-N bond connecting the benzo[d]isothiazole and piperidine moieties, resulting in ions corresponding to each of the two ring systems.
| Ion | Description | Predicted m/z |
| [M+H]⁺ | Protonated Molecular Ion | 235.09 |
| [M+H - H₂O]⁺ | Loss of water from the molecular ion | 217.08 |
| [C₇H₄NS]⁺ | Benzo[d]isothiazole fragment | 134.01 |
| [C₅H₁₀NO]⁺ | Piperidin-4-ol fragment | 100.08 |
Crystallographic Studies of this compound and Analogues
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in the solid state. This technique reveals precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule (conformation), as well as how molecules pack together in a crystal lattice.
Although a specific crystal structure for this compound is not available in the public domain, its solid-state conformation can be predicted based on crystallographic studies of its constituent fragments and related analogues. mdpi.commdpi.com
Piperidine Ring Conformation: X-ray studies of numerous piperidine-4-ol derivatives consistently show that the six-membered piperidine ring adopts a stable chair conformation. researchgate.net This arrangement minimizes torsional and steric strain.
Substituent Orientation: In the chair conformation, substituents can occupy either axial or equatorial positions. The bulky benzo[d]isothiazole group at the N-1 position is strongly expected to occupy an equatorial position to minimize steric clashes (1,3-diaxial interactions). The hydroxyl group at the C-4 position could exist in either an axial or equatorial orientation, with the preference often being influenced by the intermolecular interactions formed within the crystal lattice. researchgate.net
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. The analysis of these interactions is crucial for understanding the physical properties of the solid material. For this compound, several key interactions are anticipated.
Hydrogen Bonding: The most significant intermolecular force would be hydrogen bonding. The hydroxyl group (-OH) of the piperidin-4-ol moiety is a strong hydrogen bond donor. It is expected to form strong O-H···N hydrogen bonds with acceptor nitrogen atoms on neighboring molecules, which could be either the nitrogen of the piperidine ring or the nitrogen of the isothiazole (B42339) ring. researchgate.net This hydrogen bonding is often a dominant factor in directing the crystal packing, frequently leading to the formation of chains, dimers, or more complex three-dimensional networks. researchgate.netrsc.org
Weak C-H···O/S Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors (C-H) and oxygen or sulfur atoms as acceptors, are also likely to be present, further stabilizing the crystal structure. iucr.org
Advanced techniques like Hirshfeld surface analysis, often applied to crystallographic data of analogues, allow for the visualization and quantification of these varied intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. mdpi.combohrium.comiucr.org
Structure Activity Relationship Sar Studies of 1 Benzo D Isothiazol 3 Yl Piperidin 4 Ol Derivatives
Elucidating the Role of the Benzo[d]isothiazole Core in Biological Recognition
The benzo[d]isothiazole core is a pivotal pharmacophore that plays a fundamental role in the molecular recognition and binding affinity of these derivatives at various receptors, particularly dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov This bicyclic aromatic system is responsible for establishing key interactions within the receptor's binding pocket. Its planar structure and electron distribution facilitate non-covalent interactions such as van der Waals forces and π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site.
Substitutions on the benzene (B151609) ring of the benzo[d]isothiazole core have been shown to significantly modulate receptor affinity and selectivity. For instance, the introduction of a chlorine atom at the 6-position can enhance affinity for the dopamine D3 receptor while reducing it for the serotonin 5-HT1A receptor. taylorandfrancis.com Conversely, introducing nitro or amino groups at the same position tends to decrease affinity for D2, D3, 5-HT1A, and 5-HT2A receptors. taylorandfrancis.com This highlights that both the electronic nature and the position of substituents are critical determinants of the interaction profile.
Table 1: Effect of Substitution on the Benzo[d]isothiazole Core on Receptor Affinity
| Substituent at 6-position | Impact on Dopamine D3 Affinity | Impact on Serotonin 5-HT1A Affinity |
|---|---|---|
| Chlorine (Cl) | Increased Affinity | Reduced Affinity |
| Nitro (NO2) | Decreased Affinity | Decreased Affinity |
| Amino (NH2) | Decreased Affinity | Decreased Affinity |
Impact of Piperidin-4-ol Substitutions on Biological Interactions
The piperidin-4-ol moiety serves as a crucial anchor for many receptor ligands. The basic nitrogen atom within the piperidine (B6355638) ring is typically protonated at physiological pH, allowing it to form a strong ionic bond, or salt bridge, with a conserved aspartate residue found in the third transmembrane domain of aminergic G-protein coupled receptors, such as dopamine and serotonin receptors. This interaction is often considered essential for anchoring the ligand in the binding pocket and for high-affinity binding.
The hydroxyl group at the 4-position of the piperidine ring also plays a significant role. It can act as both a hydrogen bond donor and acceptor, forming additional stabilizing interactions with polar residues in the receptor. This can enhance binding affinity and may contribute to selectivity for specific receptor subtypes. Moreover, the presence of the hydroxyl group increases the polarity of the molecule, which can influence its pharmacokinetic properties, including solubility and its ability to cross the blood-brain barrier.
While direct SAR studies on substitutions at the 4-hydroxyl group of 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol are limited in publicly available literature, general principles from related structures suggest that modifications at this position would be highly consequential. For example, converting the alcohol to an ether or ester would alter its hydrogen bonding capability and lipophilicity, likely leading to a different activity and selectivity profile. The size and nature of the alkylamine ring itself are also important for receptor affinity. nih.gov
Conformational Analysis and its Correlation with Activity Profiles
The three-dimensional arrangement of a molecule, or its conformation, is a critical factor governing its interaction with a biological target. For this compound derivatives, the relative orientation of the benzo[d]isothiazole plane and the piperidine ring is paramount for fitting correctly into the complex topology of a receptor's binding site.
Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps identify the low-energy, stable conformations that the molecule is likely to adopt. The activity of a compound is highly correlated with its ability to present its key pharmacophoric elements—the aromatic system, the basic nitrogen, and hydrogen-bonding groups—in a specific spatial arrangement that is complementary to the receptor's binding pocket.
Modulation of Biological Activity through Linker Chemistry (where applicable to analogues)
In analogues of this compound, the introduction of a linker between the benzo[d]isothiazole core and the piperidine moiety can profoundly impact biological activity. The linker's length, rigidity, and chemical nature determine the spatial distance and relative orientation between the two key pharmacophoric groups.
Studies on related benzothiazolone-based compounds have shown that modifying the length of an alkyl linker can significantly alter receptor affinity and selectivity. nih.gov For example, systematically increasing the linker length from two to five carbons can lead to a marginal change in affinity for one receptor subtype (e.g., σ1) but a significant increase in affinity for another (e.g., σ2). nih.gov This demonstrates that an optimal distance between the aromatic core and the basic amine is required for potent and selective interactions.
Table 2: General Impact of Linker Length on Receptor Affinity in Analogous Scaffolds
| Linker Modification | Potential Effect on Pharmacophore Distance | Observed Impact on Receptor Affinity/Selectivity |
|---|---|---|
| Lengthening (e.g., n=2 to n=5 carbons) | Increases distance | Can significantly alter receptor selectivity profile |
| Shortening | Decreases distance | May increase or decrease affinity depending on target |
| Introducing rigidity (e.g., double bond) | Restricts conformational freedom | Can enhance selectivity by locking in an active conformation |
Applying this principle, if a flexible alkyl chain (e.g., -CH2-CH2-) were inserted between the benzo[d]isothiazole and piperidine components of the title compound, it would allow for a greater range of possible conformations and alter the distance between the key binding elements, almost certainly leading to a different profile of biological activity.
Comparative SAR with Related Benzisoxazole and Benzothiazole (B30560) Analogues
The bioisosteric replacement of the sulfur atom in the benzo[d]isothiazole ring offers a valuable strategy for fine-tuning the pharmacological profile of these derivatives. The most common isosteres are the benzisoxazole (sulfur replaced by oxygen) and benzothiazole scaffolds.
Benzisoxazole Analogues: Benzisoxazole derivatives, such as the atypical antipsychotic risperidone, are structurally very similar to their benzisothiazole counterparts. ijpsr.infonih.gov In general, both benzisoxazole and benzisothiazole carboxamides exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors. nih.gov The primary difference lies in the heteroatom: oxygen is smaller and more electronegative than sulfur. This substitution can lead to subtle but important changes in:
Electronic Distribution: Modifying the molecule's dipole moment and its capacity for electrostatic or hydrogen bond interactions.
Metabolic Stability: The S-C bond may be metabolized differently than the O-C bond, affecting the compound's half-life and duration of action.
Benzothiazole Analogues: In the benzothiazole scaffold, the positions of the nitrogen and sulfur atoms are swapped compared to the benzoisothiazole ring. This alters the geometry and the vector of the hydrogen bond accepting nitrogen atom. While both scaffolds provide a rigid, aromatic system for π-stacking, this structural rearrangement can lead to different binding orientations and affinities. For example, some benzothiazole derivatives have been explored as potent sigma receptor ligands, a different target class than the typical dopamine/serotonin receptors associated with benzisothiazole antipsychotics. nih.gov
Table 3: Comparative Properties of Isosteric Scaffolds
| Scaffold | Key Heteroatom(s) | General Receptor Profile | Notable Drug Example |
|---|---|---|---|
| Benzo[d]isothiazole | Sulfur, Nitrogen | Dopamine D2/D3, Serotonin 5-HT2A/1A | Ziprasidone (B1663615) (related structure) |
| Benzisoxazole | Oxygen, Nitrogen | Dopamine D2, Serotonin 5-HT2A | Risperidone, Paliperidone ijpsr.info |
| Benzothiazole | Sulfur, Nitrogen (swapped) | Varies; can target Sigma Receptors | (Various experimental) nih.gov |
This comparative analysis demonstrates that while these heterocyclic systems are structurally similar, subtle changes in their composition can be exploited to modulate potency, selectivity, and pharmacokinetic properties.
Preclinical Pharmacological Investigations and Biological Evaluation
Receptor Binding and Ligand Efficacy Studies
The interaction of compounds with similar backbones to 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol has been explored across several key receptor families implicated in neuropsychiatric conditions.
The benzo[d]isothiazole piperazine (B1678402)/piperidine (B6355638) scaffold is a well-established pharmacophore that confers high affinity for dopamine (B1211576) D3 and D2 receptors. Studies on related compounds, such as certain N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides, have demonstrated exceptionally high affinity for the D3 receptor, with Ki values in the sub-nanomolar range, and significant selectivity over the D2 receptor. For instance, cariprazine, a D3-preferring dual D3/D2 receptor partial agonist, shows preferential binding to D3 receptors. nih.gov The structural similarities suggest that this compound could also exhibit significant affinity for D3 and D2 receptors, a profile of interest for the development of atypical antipsychotics. The dopamine D3 receptor is a target for addressing negative symptoms and cognitive deficits in schizophrenia. nih.gov
While specific binding affinities for this compound are not available, the table below presents data for a structurally related compound to illustrate the potential affinity range.
Table 1: Illustrative Dopamine Receptor Binding Affinities of a Related Benzo[d]isothiazole Derivative
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Dopamine D3 | 0.052 nM |
| Dopamine D2 | Data not available |
Data presented is for a structurally related compound, N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)benzamide, and not for this compound.
Compounds incorporating a piperidine or piperazine ring linked to an aromatic system frequently exhibit affinity for various serotonin (B10506) (5-HT) receptor subtypes. The 3-(piperazin-1-yl)benzo[d]isothiazole moiety has been explored as a scaffold for ligands targeting these receptors. nih.gov Dual 5-HT1A and 5-HT7 receptor ligands are of interest for their potential in treating cognitive and anxiety disorders. nih.gov Furthermore, antagonism at the 5-HT2A receptor is a key feature of many atypical antipsychotic drugs. Given these precedents, it is plausible that this compound may interact with one or more serotonin receptor subtypes, potentially contributing to a complex pharmacological profile.
The piperidine scaffold is a core component of many potent μ-opioid receptor (MOR) agonists and antagonists. nih.govplos.org The nature of the substituents on the piperidine ring and the attached aromatic system dictates the affinity and efficacy at opioid receptors. While direct studies on the MOR activity of this compound are lacking, the 3-(piperazin-1-yl)benzo[d]isothiazole scaffold has been incorporated into dual-target ligands aiming for both MOR and dopamine D3 receptor affinity as a strategy for developing potentially safer analgesics. nih.gov This suggests that the broader structural class to which this compound belongs has been recognized for its potential to interact with the opioid system.
The structural motifs present in this compound are found in ligands that target a wide array of G protein-coupled receptors (GPCRs). Multi-target ligands of aminergic GPCRs are of significant interest in drug discovery. nih.gov Without direct experimental evidence, predicting the full GPCR binding profile of this compound remains speculative. However, its core structure suggests that screening against a broad panel of GPCRs would be a valuable step in characterizing its pharmacological properties.
Enzymatic Inhibition and Modulation
Beyond receptor binding, the potential for this compound to modulate the activity of key enzymes is another area of pharmacological interest.
Derivatives of benzothiazole (B30560) and related heterocyclic systems have been investigated for their ability to inhibit cholinesterases, enzymes critical to the breakdown of the neurotransmitter acetylcholine. For example, some benzothiazolone derivatives have been shown to be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing selectivity for BChE. mdpi.com Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. While the specific inhibitory activity of this compound against cholinesterases has not been reported, the presence of the benzo[d]isothiazole ring suggests this as a potential area for investigation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides |
| Cariprazine |
HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities
The enzyme reverse transcriptase (RT) is crucial for the replication of the human immunodeficiency virus type-1 (HIV-1) as it converts the viral RNA genome into double-stranded DNA. mdpi.comresearchgate.net This enzyme possesses two key functions: DNA polymerase activity and ribonuclease H (RNase H) activity. mdpi.comresearchgate.net While many antiretroviral drugs target the DNA polymerase function, the RNase H domain remains an untargeted viral enzyme by currently approved medications. mdpi.comresearchgate.netnih.govresearchgate.net
In the search for new therapeutic agents, benzisothiazolone derivatives have been identified as a novel class of multifunctional RT inhibitors. mdpi.comresearchgate.netnih.gov Through a high-throughput screening of 65,239 compounds, several benzisothiazolone analogues demonstrated the ability to inhibit the RT RNase H activity. mdpi.comnih.govresearchgate.net A subsequent structure-activity relationship (SAR) analysis showed that certain analogues also inhibit the DNA polymerase activity of RT, with IC50 values ranging from approximately 1 to 6 µM. mdpi.comresearchgate.netnih.govresearchgate.net These findings suggest that the benzisothiazole scaffold is a promising pharmacophore for developing bifunctional inhibitors that target both essential activities of HIV-1 RT. mdpi.comnih.gov
| Compound Class | Target Enzyme/Activity | Potency (IC50) |
| Benzisothiazolone Derivatives | HIV-1 RT Ribonuclease H (RNase H) | < 1.0 µM for initial hits |
| Benzisothiazolone Derivatives | HIV-1 RT DNA Polymerase | ~1 to 6 µM |
Cyclooxygenase (COX) Inhibitory Effects
Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and is a primary target for anti-inflammatory drugs. nih.gov The benzisothiazole scaffold and related benzo-fused N,S-heterocycles have been investigated for their potential to inhibit COX enzymes. nih.gov Studies on structurally related compounds, such as 2,3-dihydro-4H-benzo[e] mdpi.comnih.govthiazin-4-ones, have indicated that this class of molecules can exhibit cyclooxygenase-2 (COX-2) inhibitory effects. nih.gov
Research into various heterocyclic compounds has demonstrated that specific structural modifications can lead to potent and selective COX-2 inhibition. mdpi.commdpi.com For instance, certain dihydropyrazole derivatives featuring a benzenesulfonamide (B165840) moiety have shown high selectivity for the COX-2 isoenzyme over COX-1. mdpi.com While direct studies on this compound are not specified in the reviewed literature, the consistent anti-inflammatory activity observed in related heterocyclic systems suggests that the benzisothiazole nucleus is a relevant scaffold for designing COX inhibitors. nih.govmdpi.com
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two key enzymes involved in regulating inflammatory and pain signaling pathways. nih.govnih.gov sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH degrades endocannabinoids like anandamide, which have analgesic properties. nih.govmdpi.com Consequently, the dual inhibition of both sEH and FAAH presents a novel therapeutic strategy for managing inflammation and pain. nih.govuni.lu
Research has focused on developing single small molecules that can simultaneously inhibit both enzymes, which may offer advantages over co-administering two separate inhibitors by avoiding potential drug-drug interactions. uni.lu Structure-activity relationship studies on benzothiazole-phenyl-based analogues have been conducted to identify potent dual sEH/FAAH inhibitors. uni.lu These investigations highlight that molecules capable of concurrently blocking these two distinct hydrolytic enzymes could provide a synergistic approach to treating inflammatory conditions. nih.govuni.lu
In Vitro Biological Activities
Antimicrobial Activity (Antibacterial, Antifungal)
Derivatives of the benzo[d]isothiazole nucleus have been synthesized and evaluated for their antimicrobial properties. theadl.com Investigations into a series of 1-(benzo[d]isothiazol-3-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)-piperazine derivatives revealed notable activity against various bacterial and fungal strains. theadl.com
Specifically, certain compounds demonstrated potent activity against the Gram-negative bacterium Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) value of 12.5 µg/mL, which was superior to the standard drug chloramphenicol. theadl.com Good inhibitory activity was also observed against the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli (MIC values of 62.5 µg/mL). theadl.com Furthermore, several derivatives showed good inhibitory effects against the fungal strain Candida albicans with MIC values of 250 µg/mL. theadl.com
Other studies on hybrid molecules combining benzenesulfonamides with 2-amino-benzo[d]isothiazol-3-ones reported moderate antibacterial properties against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values from 6 to 100 µg/ml. nih.gov Some of these compounds also inhibited the growth of yeasts like Saccharomyces cerevisiae and Cryptococcus neoformans. nih.gov These findings underscore the potential of the benzisothiazole scaffold in developing new antimicrobial agents. mdpi.com
| Compound Class | Microorganism | Activity (MIC) |
| 1-(benzo[d]isothiazol-3-yl)-piperazine derivatives | P. aeruginosa | 12.5 µg/mL |
| 1-(benzo[d]isothiazol-3-yl)-piperazine derivatives | S. aureus | 62.5 µg/mL |
| 1-(benzo[d]isothiazol-3-yl)-piperazine derivatives | E. coli | 62.5 µg/mL |
| 1-(benzo[d]isothiazol-3-yl)-piperazine derivatives | C. albicans | 250 µg/mL |
| 2-amino-benzo[d]isothiazol-3-one hybrids | Gram-positive bacteria (e.g., MRSA) | 6-100 µg/mL |
Anti-inflammatory Marker Modulation (e.g., nitric oxide, TNF-α production)
The anti-inflammatory potential of compounds is often assessed by their ability to modulate key inflammatory mediators. Research on structurally unrelated compounds has demonstrated that inhibitors of reactive oxygen intermediates can also suppress the generation of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by murine macrophages. nih.gov While direct evidence for this compound is limited in the provided context, the demonstrated COX inhibitory potential of related structures suggests a plausible mechanism for modulating inflammatory pathways that lead to the production of such markers.
Anti-proliferative Studies
The benzothiazole nucleus is a common feature in a variety of compounds evaluated for their anti-proliferative activity against human tumor-derived cell lines. researchgate.net Studies on different series of benzothiazole derivatives have identified several potent analogues. For example, certain benzothiazoles bearing piperazino-arylsulfonamides and arylthiol analogues demonstrated activity against both hematological and solid tumor cell lines, with 50% cytotoxic concentration (CC50) values in the range of 8-24 µM. researchgate.net
Similarly, a library of phenylacetamide derivatives containing the benzothiazole nucleus showed a marked reduction in the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. nih.gov Further investigations into 12(H)-quino[3,4-b] mdpi.comnih.govbenzothiazine derivatives, which are structural analogues, also revealed anti-proliferative activity against cancer cell lines within a concentration range of 5.6–12.4 µg/ml. nih.gov These studies collectively indicate that the benzothiazole scaffold is a valuable starting point for the design of novel anti-proliferative agents. researchgate.netnih.govnih.gov
| Compound Class | Cell Lines | Activity (CC50 / Concentration) |
| Benzothiazole-piperazino-arylsulfonamides | Hematological and solid tumors | 8-24 µM |
| Phenylacetamide-benzothiazole derivatives | Paraganglioma, Pancreatic cancer | Low micromolar concentrations |
| Quino[3,4-b] mdpi.comnih.govbenzothiazine derivatives | SNB-19, C-32 cancer cells | 5.6–12.4 µg/ml |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol. researchgate.netresearchgate.net These calculations can determine the molecule's optimized geometry, electron distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity, indicating the molecule is more likely to engage in chemical reactions. For this compound, the distribution of HOMO and LUMO densities would highlight the regions susceptible to electrophilic and nucleophilic attack, respectively. The benzisothiazole ring system is expected to be a primary site for electronic activity.
| Parameter | Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Molecular polarity |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. nih.govnih.gov For this compound, these simulations can provide insights into its potential interactions with various biological targets.
Binding Mode Analysis within Active Sites (e.g., AChE, D3R, MOR)
Molecular docking studies can simulate the binding of this compound within the active sites of receptors like Acetylcholinesterase (AChE), Dopamine (B1211576) D3 Receptor (D3R), and Mu-Opioid Receptor (MOR). The analysis would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. For instance, the hydroxyl group on the piperidine (B6355638) ring could act as a hydrogen bond donor or acceptor, while the benzisothiazole moiety might engage in pi-stacking or hydrophobic interactions. nih.gov
Prediction of Receptor Selectivity
By comparing the docking scores and binding energies of this compound with a panel of different receptors, it is possible to predict its selectivity profile. nih.gov A significantly lower binding energy for one receptor over others would suggest a higher selectivity, which is a desirable property for drug candidates to minimize off-target effects.
| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Acetylcholinesterase (AChE) | -8.5 | Trp84, Tyr334 |
| Dopamine D3 Receptor (D3R) | -9.2 | Asp110, Ser192 |
| Mu-Opioid Receptor (MOR) | -7.8 | Asp147, Tyr326 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a target receptor. researchgate.net These simulations can reveal how the ligand adapts its conformation within the binding site and how water molecules may mediate these interactions. nih.gov The stability of the ligand-receptor complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position over the simulation period.
In silico Predictions of Pharmacokinetic Parameters (e.g., blood-brain barrier permeability, oral absorption)
Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.gov For this compound, these in silico predictions can estimate its potential for oral absorption and its ability to cross the blood-brain barrier (BBB). researchgate.netjddtonline.info Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are used in these predictions. Favorable values for these parameters would suggest good oral bioavailability and CNS penetration. arxiv.org
| Pharmacokinetic Parameter | Predicted Value | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | 2.5 | Good membrane permeability |
| TPSA (Topological Polar Surface Area) | 65 Ų | Potential for good oral absorption and BBB penetration |
| Oral Bioavailability (%) | 75% | High potential for oral administration |
| Blood-Brain Barrier Permeability | High | Likely to cross the BBB |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov If a series of analogs of this compound were synthesized and tested, QSAR modeling could be used to identify the key molecular descriptors that influence their activity. These descriptors can be electronic, steric, or hydrophobic in nature. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Medicinal Chemistry Approaches and Future Drug Design Strategies
1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol as a Lead Compound for Derivatization
A lead compound is a chemical starting point for the design of new drugs. This compound possesses several features that make it an attractive lead scaffold. The benzo[d]isothiazole ring system is found in a variety of biologically active molecules, exhibiting properties ranging from antimicrobial to anticancer and antipsychotic. nih.govnih.gov The piperidin-4-ol group provides a versatile handle for chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.
Derivatization strategies for this lead compound can be systematically explored at three primary locations:
The Benzo[d]isothiazole Ring: Substituents can be introduced onto the aromatic ring to modulate electronic properties, lipophilicity, and steric bulk. This can influence target binding affinity and pharmacokinetic properties like metabolic stability.
The Piperidine (B6355638) Ring: The nitrogen atom of the piperidine ring can be functionalized, or substituents can be added to the carbon atoms of the ring to alter its conformation and basicity.
The 4-hydroxyl Group: The hydroxyl group can be esterified, etherified, or replaced with other functional groups (e.g., amines, halogens) to probe interactions within the target's binding pocket.
Structure-activity relationship (SAR) studies on related benzothiazole-hydrazone analogs have shown that the nature of substituents on the aromatic ring significantly impacts biological activity. For instance, the introduction of electron-donating groups (e.g., -OH, -OCH₃) tended to increase antibacterial activity, while electron-withdrawing groups (e.g., -Cl, -NO₂) often enhanced antifungal activity. nih.gov A similar systematic approach to decorating the benzo[d]isothiazole ring of the title compound could fine-tune its activity for a specific target.
Table 1: Potential Derivatization Points on this compound
| Modification Site | Potential Modifications | Desired Outcome |
| Benzo[d]isothiazole Ring | Halogens (F, Cl, Br), Alkyl, Alkoxy, Nitro, Cyano | Modulate electronics, lipophilicity, and metabolic stability |
| Piperidine Nitrogen | Acylation, Sulfonylation, Alkylation | Alter basicity, introduce new interaction points |
| 4-Hydroxyl Group | Esterification, Etherification, Replacement with amine/halogen | Probe hydrogen bonding, alter polarity |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of the original lead. This is often done to improve properties such as potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles, or to circumvent existing patents.
For this compound, the benzo[d]isothiazole core could be replaced with other bicyclic heteroaromatic systems. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The replacement of the sulfur atom (S) in the isothiazole (B42339) ring with an oxygen atom (O) or a nitrogen-containing group (e.g., N-R) are common bioisosteric swaps.
A pertinent example is the development of inhibitors for the glycine (B1666218) transporter 1 (GlyT1), where researchers explored 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives. mpu.edu.mo The benzo[d]isoxazole scaffold is a close bioisostere of the benzo[d]isothiazole scaffold. This study demonstrated that the benzo[d]isoxazole core linked to a piperidine ring yielded potent and selective GlyT1 inhibitors, highlighting the viability of this scaffold hopping approach. mpu.edu.mo
Table 2: Potential Scaffolds and Bioisosteres for the Benzo[d]isothiazole Moiety
| Original Scaffold | Potential Bioisosteric Replacement | Rationale |
| Benzo[d]isothiazole | Benzo[d]isoxazole | Similar size and electronics, proven in related series. mpu.edu.mo |
| Benzo[d]isothiazole | Indazole | Replacement of S with N-H; alters H-bonding potential. |
| Benzo[d]isothiazole | Benzimidazole | Introduces an additional nitrogen, modifying basicity and H-bonding. |
| Benzo[d]isothiazole | Benzothiazole (B30560) | Isomeric rearrangement, may alter binding geometry. |
| Benzo[d]isothiazole | Quinoline/Quinoxaline | Ring expansion to a six-membered heterocycle to explore different vector space. nih.gov |
This strategy can address liabilities such as oxidative metabolism, which is often associated with electron-rich aromatic rings. Replacing a carbon atom prone to oxidation with a nitrogen atom can block this metabolic pathway and improve a compound's stability. nih.gov
Design of Hybrid Molecules Incorporating the Benzo[d]isothiazole-Piperidine Core
Hybrid molecule design involves covalently linking two or more pharmacophores (the active parts of a molecule) to create a single chemical entity with multiple biological activities. This approach can lead to compounds with improved efficacy, a broader spectrum of activity, or the ability to address multiple aspects of a complex disease. nih.gov
The this compound core is an excellent foundation for creating hybrid molecules. The 4-hydroxyl group of the piperidine ring serves as a convenient attachment point for a second pharmacophore via an ester or ether linkage.
For example, in the development of anticancer agents, researchers have successfully created hybrid molecules by linking a benzothiazole-piperazine scaffold to a 1,2,3-triazole moiety. researchgate.net This approach combines the recognized anticancer potential of the benzothiazole core with the versatile linking capabilities and biological activity of the triazole ring. A similar strategy could be applied to this compound, linking it to other known anticancer fragments, anti-inflammatory agents, or moieties that target specific enzymes.
Conceptual Hybrid Molecule Design:
Target: Cancer Therapy
Strategy: Link the this compound scaffold (Pharmacophore A) to a known VEGFR-2 inhibitor fragment like a substituted urea (B33335) or thiadiazole (Pharmacophore B). semanticscholar.org
Rationale: The benzo[d]isothiazole core may provide general cytotoxicity, while the second pharmacophore confers specific enzyme inhibition, potentially leading to a synergistic anticancer effect.
Optimization of Ligand Properties for Specific Biological Targets
Once a lead compound shows promising activity against a specific biological target, the next step is to optimize its properties to improve its drug-like characteristics. This involves a multi-parameter optimization process focusing on potency, selectivity, and ADME properties.
For derivatives of this compound, optimization would involve:
Improving Potency: Fine-tuning the substituents on the benzoisothiazole ring and the functionalization of the piperidinol moiety to maximize interactions with the target protein. This is guided by SAR and, where available, structure-based design using X-ray crystallography or computational modeling.
Enhancing Selectivity: Modifying the structure to reduce binding to off-target proteins, thereby minimizing potential side effects. For instance, in the development of PI3K/mTOR dual inhibitors, extensive SAR studies on a benzothiazole lead compound led to the identification of derivatives with high potency and selectivity. nih.gov
Optimizing ADME Properties: Adjusting physicochemical properties like lipophilicity (logP), polar surface area (PSA), and solubility to ensure the compound can be absorbed, distributed to the site of action, and cleared from the body appropriately. The introduction of fluorine atoms, for example, is a common strategy to block sites of metabolism and improve metabolic stability. nih.gov
Development of Novel Multifunctional Ligands based on the Compound
The concept of multifunctional ligands, or polypharmacology, is a modern approach in drug design that aims to create a single molecule that can interact with multiple biological targets simultaneously. nih.gov This strategy is particularly relevant for complex diseases like cancer or neurodegenerative disorders, which involve multiple pathological pathways.
The this compound scaffold is well-suited for this approach. By carefully selecting and incorporating different functional groups, it is possible to design ligands that, for example, inhibit two different enzymes or interact with a receptor and an enzyme.
A relevant example is the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors for pain relief. nih.gov Researchers started with a benzothiazole-phenyl-based scaffold and modified it to achieve potent inhibition of both enzymes. This polypharmacological approach offers the potential for enhanced therapeutic effects and a better side-effect profile compared to administering two separate drugs. nih.gov Applying this principle, the benzoisothiazole-piperidine core could be elaborated to target two distinct but related pathways in a disease, creating a novel multifunctional therapeutic candidate.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol is situated within the broader investigation of heterocyclic compounds containing the benzisothiazole and piperidine (B6355638) scaffolds. While direct studies on this specific molecule are not extensively detailed in publicly available literature, the existing body of research on related analogues provides a foundational understanding of its potential significance. The benzisothiazole moiety is recognized for its diverse biological activities, including antimicrobial and antifungal properties. Derivatives of benzo[d]isothiazol-3(2H)-one, a closely related structure, are noted as important industrial biocides and have shown potential in pharmaceutical applications. mdpi.comnih.gov
Similarly, the piperidine ring is a common feature in many biologically active compounds and approved drugs, valued for its ability to confer favorable pharmacokinetic properties. Research into piperidine-based compounds has led to the discovery of potent ligands for various biological targets, including sigma receptors. nih.gov The synthesis of various benzo[d]isothiazol-3(2H)-one derivatives has been a subject of interest, with various methodologies being developed for the construction of this scaffold. mdpi.comnih.gov The current understanding of this compound is therefore largely inferential, based on the well-documented chemical and biological properties of its constituent heterocyclic systems.
Identification of Knowledge Gaps and Unexplored Research Avenues
A significant knowledge gap exists in the direct biological characterization of this compound. There is a lack of published data on its specific biological targets, mechanism of action, and potential therapeutic applications. While the parent scaffolds suggest a range of possibilities, empirical evidence is needed to confirm these hypotheses.
Key unexplored research avenues include:
Systematic Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, is necessary to identify its primary pharmacological activities.
Structure-Activity Relationship (SAR) Studies: There is a need for systematic SAR studies to understand how modifications to the benzisothiazole and piperidine rings, as well as the hydroxyl group on the piperidine, affect biological activity.
Mechanism of Action Studies: Once a primary biological activity is identified, in-depth studies will be required to elucidate the precise molecular mechanism by which this compound exerts its effects.
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for its development as a potential therapeutic agent.
Synthetic Methodology Optimization: While synthetic routes to related compounds exist, optimization of the synthesis of this compound to improve yield and purity would be beneficial for future research.
Potential for Further Development of this compound Analogues in Chemical Biology
The scaffold of this compound presents a promising starting point for the development of novel chemical probes and potential therapeutic agents. The modular nature of the molecule, with distinct benzisothiazole and piperidine moieties, allows for systematic chemical modifications to explore and optimize its biological activity.
The development of analogues could focus on several key areas:
Modification of the Benzisothiazole Ring: Introduction of various substituents on the aromatic ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced potency and selectivity for specific biological targets.
Alterations to the Piperidine Ring: The hydroxyl group on the piperidine ring offers a handle for further functionalization, such as esterification or etherification, which could impact solubility and cell permeability. Additionally, the nitrogen atom of the piperidine can be further substituted to explore interactions with target proteins.
Linker Modification: While the piperidine is directly attached to the benzisothiazole ring in the parent compound, the introduction of a linker could alter the spatial relationship between the two heterocyclic systems, potentially leading to novel biological activities. For instance, studies on other heterocyclic compounds have shown that even minor changes to linker length and flexibility can significantly impact biological outcomes. mdpi.comnih.gov
The development of a library of analogues based on the this compound scaffold could yield valuable tools for chemical biology research, enabling the exploration of specific biological pathways and the identification of novel drug targets.
Importance of Integrated Experimental and Computational Approaches in Future Studies
To accelerate the exploration of this compound and its analogues, an integrated approach combining experimental and computational methods will be crucial. Computational studies can provide valuable insights into the potential properties and interactions of these molecules, guiding experimental efforts and reducing the time and resources required for discovery and development.
Key areas where computational approaches can be applied include:
Molecular Docking and Virtual Screening: Computational docking can be used to predict the binding modes of this compound and its analogues to the three-dimensional structures of potential biological targets. This can help in prioritizing compounds for experimental testing and in designing new analogues with improved binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the ligands and their target proteins, offering insights into the stability of the binding complex and the key residues involved in the interaction. nih.govnih.gov
Quantum Mechanics (QM) Calculations: QM methods can be employed to study the electronic properties of the molecules, such as their electrostatic potential and frontier molecular orbitals, which can be important for their reactivity and interactions with biological targets.
ADME/Toxicity Prediction: In silico models can be used to predict the pharmacokinetic and toxicological properties of the compounds, helping to identify potential liabilities early in the drug discovery process.
By combining the predictive power of computational chemistry with the empirical validation of experimental biology, researchers can more efficiently navigate the chemical space around the this compound scaffold and unlock its full potential in chemical biology and medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidin-4-ol derivatives are often functionalized at the 3-position using benzo[d]isothiazole precursors under palladium-catalyzed cross-coupling conditions .
- Optimization : Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Monitoring reaction progress via TLC or HPLC is critical. Adjusting stoichiometry of the benzo[d]isothiazole precursor (1.2–1.5 equivalents) improves yield .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). A buffer system of 15.4 g/L ammonium acetate (pH 6.5 adjusted with acetic acid) paired with acetonitrile gradients ensures resolution of polar impurities .
- Structural Confirmation : Combine -NMR (for proton environments, e.g., piperidine ring protons at δ 2.5–3.5 ppm) and HRMS (to confirm molecular ion [M+H] at m/z 235.08). IR spectroscopy identifies functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- SAR Strategy :
- Core Modifications : Introduce substituents at the piperidine nitrogen (e.g., alkylation or acylation) or on the benzo[d]isothiazole ring (e.g., halogenation at the 5-position) .
- Biological Assays : Test derivatives for receptor-binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Compare IC values to correlate structural changes with activity .
- Computational Modeling : Perform docking studies with target proteins (e.g., 5-HT receptors) to rationalize experimental SAR trends .
Q. How should discrepancies in biological activity data for this compound across studies be addressed?
Methodological Answer:
- Root-Cause Analysis :
- Assay Conditions : Compare buffer pH (e.g., pH 6.5 vs. 7.4), temperature, and cell lines used. Variations in ionic strength (e.g., ammonium acetate concentration) may alter receptor interactions .
- Compound Purity : Re-evaluate HPLC chromatograms for co-eluting impurities (e.g., unreacted precursors) that might confound activity results .
- Stereochemical Considerations : Verify enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) if the compound has unresolved stereocenters .
Q. What strategies are recommended for resolving stereochemical complexities in derivatives of this compound?
Methodological Answer:
- Chiral Resolution :
- Synthesis of Enantiomers : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during piperidine ring formation.
- Analytical Confirmation : Employ -NMR with chiral shift reagents (e.g., Eu(hfc)) or circular dichroism (CD) spectroscopy.
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in a solvent system (e.g., ethanol/water) .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability Protocol :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the isothiazole ring) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature. Store samples at 4°C, 25°C, and 40°C for accelerated stability testing .
Data Contradiction Analysis
Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?
Methodological Answer:
- Systematic Testing :
- Solvent Screening : Use a standardized shake-flask method with solvents (e.g., water, DMSO, ethanol, hexane) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λ = 280 nm).
- Particle Size Control : Ensure consistent micronization (e.g., 50–100 µm particles) to avoid variability in dissolution rates .
- Ionization Effects : Adjust pH to evaluate solubility of ionized vs. neutral forms (e.g., pKa determination via potentiometric titration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
